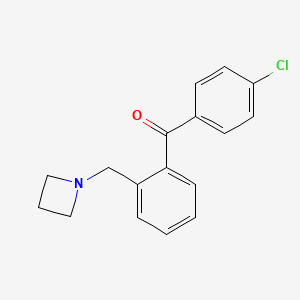

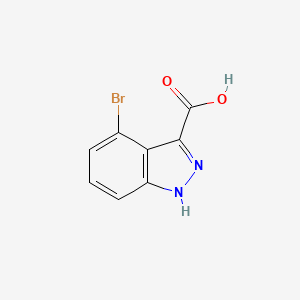

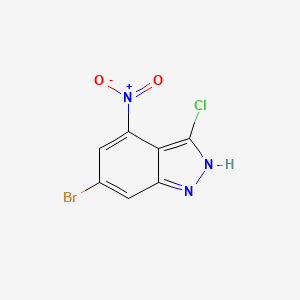

![molecular formula C12H9BrOS B1292515 1-[4-(3-溴噻吩-2-基)苯基]乙酮 CAS No. 937796-01-5](/img/structure/B1292515.png)

1-[4-(3-溴噻吩-2-基)苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

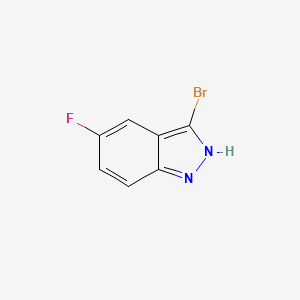

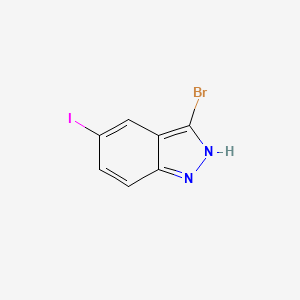

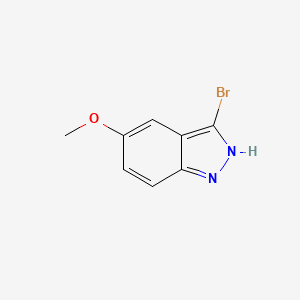

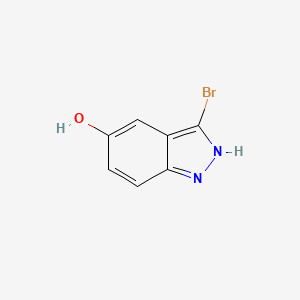

The compound 1-[4-(3-Bromothien-2-yl)phenyl]ethanone is a brominated aromatic ketone with potential applications in various fields, including organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the reaction of brominated aromatic alcohols with acylating agents. For instance, the synthesis of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was achieved by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . This method could potentially be adapted for the synthesis of 1-[4-(3-Bromothien-2-yl)phenyl]ethanone by using the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using various spectroscopic techniques. X-ray crystallography provides detailed structural information, as demonstrated by the structure determination of a novel ferrocenyl ethanone derivative . Computational methods, such as Gaussian09 software, can also be used to optimize molecular structures and predict vibrational frequencies, as seen in the study of a pyrazolyl ethanone compound .

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including condensation and substitution, to yield a range of products. For example, the reaction of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one with 4-methoxybenzaldehyde led to the formation of propenone derivatives . These reactions are typically characterized by spectroscopic methods such as IR, (1)H NMR, and HRMS.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be influenced by the nature of the substituents on the aromatic rings. UV-vis absorption and fluorescence spectra can provide information on the optical properties, as seen in the study of ferrocenyl ethanone derivatives, which displayed absorption in the 300-500 nm range and emission bands around 566 nm . The presence of bromine and other substituents can also affect the molecule's reactivity and biological activity, as evidenced by the antimicrobial study of dihydropyrimidinone derivatives .

科学研究应用

抗胆碱酯酶活性

已经研究了1-[4-(3-溴噻吩-2-基)苯基]乙酮及其衍生物的抗胆碱酯酶活性。具体来说,已合成了某些苯乙酮溴化物衍生物,并评估了它们抑制乙酰胆碱酯酶(AChE)的能力,这是神经功能中至关重要的酶。具有电子给体取代基的化合物显示出最高的抗胆碱酯酶活性(Mohsen et al., 2014)。

抗微生物特性

多项研究探讨了1-[4-(3-溴噻吩-2-基)苯基]乙酮衍生物的抗微生物潜力。例如,新型N-苯乙酰胺基1,2,4-三唑衍生物展示出对细菌和真菌的显著抗微生物活性,特定化合物对革兰氏阴性细菌表现出特殊的功效(Bochao et al., 2017)。此外,其他研究合成并测试了各种衍生物的抗微生物效果,进一步突显了该化合物在这一领域的潜力(Kamila et al., 2012)。

衍生物的合成和表征

研究还集中在合成和表征1-[4-(3-溴噻吩-2-基)苯基]乙酮的各种衍生物上。例如,研究涉及合成新型化合物如1,2,3-三唑,并使用红外光谱、1H核磁共振、13C核磁共振和高分辨质谱分析等技术对其结构进行表征。这些研究有助于了解该化合物的化学性质及其在药物化学和药物开发等各个领域的潜在应用(Golobokova et al., 2020)。

羧酸的光去保护基

在一种独特的应用中,1-[4-(3-溴噻吩-2-基)苯基]乙酮衍生物已被用作羧酸的光去保护基。这种方法在有机合成中具有重要意义,通过光解可以实现受保护化合物的受控释放,为化学家在各种合成应用中提供了有用工具(Atemnkeng et al., 2003)。

安全和危害

“1-[4-(3-Bromothien-2-yl)phenyl]ethanone” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or swallowed, or if it comes in contact with skin or eyes, specific first aid measures should be taken .

属性

IUPAC Name |

1-[4-(3-bromothiophen-2-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c1-8(14)9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMADTVLVNSCDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640459 |

Source

|

| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Bromothien-2-yl)phenyl]ethanone | |

CAS RN |

937796-01-5 |

Source

|

| Record name | Ethanone, 1-[4-(3-bromo-2-thienyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。